molecular formula C6H10N4O B11779565 4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol

4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol

Cat. No.: B11779565
M. Wt: 154.17 g/mol
InChI Key: JJESFMUEXOEWKA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol is a pyrimidine derivative with the molecular formula C6H10N4O This compound is characterized by the presence of a hydrazinyl group at the 4-position and hydroxyl group at the 5-position of the pyrimidine ring, along with two methyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol typically involves the reaction of 2,6-dimethylpyrimidin-4-yl hydrazine with appropriate reagents under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which reacts with 2,6-dimethylpyrimidin-4-one to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-5-pyrimidinol: Similar in structure but lacks the hydrazinyl group.

    4-Hydrazino-2,6-dimethylpyrimidine: Similar but lacks the hydroxyl group at the 5-position.

    2,6-Dimethylpyrimidin-4-yl hydrazine: Similar but lacks the hydroxyl group at the 5-position.

Uniqueness

4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol is unique due to the presence of both hydrazinyl and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-hydrazinyl-2,6-dimethylpyrimidin-5-ol

InChI

InChI=1S/C6H10N4O/c1-3-5(11)6(10-7)9-4(2)8-3/h11H,7H2,1-2H3,(H,8,9,10)

InChI Key

JJESFMUEXOEWKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN)O

Origin of Product

United States

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